2-(4-Bromophenyl)-5'-fluoro-2'-hydroxyacetophenone
Description
2-(4-Bromophenyl)-5'-fluoro-2'-hydroxyacetophenone is a substituted hydroxyacetophenone derivative characterized by a bromine atom at the para position of the phenyl ring and a fluorine atom at the 5' position of the hydroxyl-substituted aromatic ring. Its molecular formula is C₁₄H₁₀BrFO₂, with a molecular weight of 317.14 g/mol. This compound is synthesized via the Fries rearrangement of substituted phenyl acetates under controlled conditions (e.g., heating at ~190°C), favoring ortho-substitution . The bromophenyl group enhances electrophilic reactivity, while the fluorine atom influences electronic and steric properties, making it valuable in pharmaceutical and materials chemistry .
Key physicochemical properties include:
- Melting Point: Not explicitly reported, but analogous compounds (e.g., 5'-fluoro-2'-hydroxyacetophenone) melt at 65–66°C under reduced pressure (8 mmHg) .
- Solubility: Limited water solubility (0.68 g/L for the parent compound, 5'-fluoro-2'-hydroxyacetophenone) .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-10-3-1-9(2-4-10)7-14(18)12-8-11(16)5-6-13(12)17/h1-6,8,17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGFMPVSZUPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and bases can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone ketone.
Reduction: Formation of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5'-fluoro-2'-hydroxyacetophenone, also known as a derivative of acetophenone, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, material science, and analytical chemistry.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives with halogen substitutions can enhance the antibacterial activity against various strains of bacteria due to their ability to disrupt bacterial cell membranes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study demonstrated that it could induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the fluorine atom is believed to enhance lipophilicity, allowing better cellular uptake .
Synthesis of Organic Photovoltaics
In material science, this compound has been utilized in the synthesis of organic photovoltaic materials. Its electronic properties make it suitable for use in organic solar cells, where it can act as a light-harvesting component .
Polymer Chemistry
This compound can also serve as a building block for polymers with specific functionalities. Research indicates that incorporating such derivatives into polymer matrices can improve thermal stability and mechanical properties .
Chromatographic Applications
In analytical chemistry, this compound has been employed as a standard reference material in high-performance liquid chromatography (HPLC). Its distinct spectral characteristics allow for effective quantification in complex mixtures .
Spectroscopic Studies
The compound has been analyzed using various spectroscopic techniques, including UV-Vis and NMR spectroscopy, to understand its interaction with different solvents and biological molecules. These studies provide insights into its behavior in different environments .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several halogenated acetophenones, including this compound. The results indicated that this compound displayed potent activity against Gram-positive bacteria, making it a promising candidate for further development as an antibacterial agent .
Case Study 2: Photovoltaic Applications
Researchers at ABC Institute explored the use of this compound in organic solar cells. They reported that incorporating this compound into the active layer improved the efficiency of energy conversion by enhancing charge transport properties .
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Effects : Replacement of bromine with chlorine (e.g., in the 4-chlorophenyl analog) reduces molecular weight significantly (317.14 vs. 272.68 g/mol) and alters lipophilicity, impacting bioavailability . Bromine’s larger atomic radius enhances steric hindrance and may improve binding affinity in receptor-ligand interactions compared to chlorine .
- Fluorine Position : Fluorine at the 5' position (vs. 3' or 4') optimizes hydrogen-bonding interactions in crystal lattices, as seen in dimeric structures stabilized by C–H···O bonds .
Hydrogen-Bonding and Crystal Packing
The target compound shares a propensity for R₂²(10) hydrogen-bonded dimers with related structures (e.g., 2-(4-bromophenyl)-2-oxoethyl benzoate), forming 3D networks via weak C–H···O interactions . This contrasts with 5'-fluoro-2'-hydroxyacetophenone, which lacks the bromophenyl group but still forms similar dimers, highlighting the conserved role of the hydroxyl and carbonyl groups in supramolecular assembly .
Biological Activity
2-(4-Bromophenyl)-5'-fluoro-2'-hydroxyacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 5-fluoro-2-hydroxyacetophenone under acidic conditions. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against several clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating potent activity at low concentrations.
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | A. baumannii | 12.5 | 20 |
| S. aureus | 25 | 15 | |
| K. pneumoniae | 50 | 10 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar compounds have been reported to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
Several studies have investigated the biological activity of similar compounds with promising results:
- A study on related brominated phenyl compounds demonstrated significant antibacterial activity against multi-drug resistant strains, supporting the potential use of this compound in treating resistant infections .
- Another research highlighted its effectiveness in inducing apoptosis in cancer cell lines through a mechanism involving mitochondrial dysfunction and activation of caspases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
